3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide is a complex organic compound that features both benzenesulfonyl and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde.
Attachment of Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.
Coupling with Propanamide: The final step involves coupling the benzothiazole and benzenesulfonyl intermediates with a propanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety and exhibit similar reactivity.
4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate: This compound also contains a benzothiazole ring and a sulfonate group, making it chemically similar.
Uniqueness
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of benzenesulfonyl and benzothiazole moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c25-19-14-15(10-11-17(19)22-24-18-8-4-5-9-20(18)29-22)23-21(26)12-13-30(27,28)16-6-2-1-3-7-16/h1-11,14,25H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRMTDLWBVJXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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